molecular formula C21H15Cl3N2O3 B4799625 2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Cat. No.: B4799625
M. Wt: 449.7 g/mol
InChI Key: ULVAOAKZBVEPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide is a complex organic compound with the molecular formula C21H16Cl2N2O3. This compound is characterized by the presence of multiple chlorine atoms and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The exact conditions can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,3-Dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-Dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide

Uniqueness

What sets 2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide apart from similar compounds is the presence of the methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c1-29-15-6-4-14(5-7-15)25-21(28)17-10-12(22)3-9-19(17)26-20(27)16-8-2-13(23)11-18(16)24/h2-11H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVAOAKZBVEPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
Reactant of Route 6
2,4-dichloro-N-{4-chloro-2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.